molecular formula C13H13ClN2OS B5844644 3-CHLORO-N'~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

3-CHLORO-N'~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE

Cat. No.: B5844644
M. Wt: 280.77 g/mol
InChI Key: HEFSDJGCFXIEGB-OVCLIPMQSA-N
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Description

3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a chlorinated benzothiophene core with a hydrazide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Chlorination: The benzothiophene core is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Hydrazide Formation: The chlorinated benzothiophene is reacted with hydrazine hydrate to form the carbohydrazide derivative.

    Condensation Reaction: Finally, the carbohydrazide derivative undergoes a condensation reaction with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Affecting the transcription and translation processes.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-methylaniline
  • 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives
  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides

Uniqueness

3-CHLORO-N’~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to its specific combination of a chlorinated benzothiophene core and a hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-butan-2-ylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-3-8(2)15-16-13(17)12-11(14)9-6-4-5-7-10(9)18-12/h4-7H,3H2,1-2H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFSDJGCFXIEGB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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